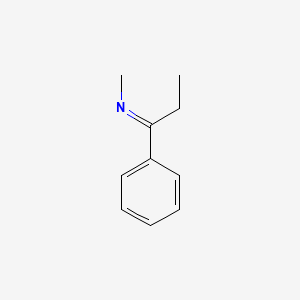
N-(1-Phenylpropylidene)methanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methanamine, N-(1-phenylpropylidene)-, (Z)- is a chemical compound with the molecular formula C10H13N. It is an imine derivative, characterized by the presence of a nitrogen atom double-bonded to a carbon atom, which is also bonded to a phenyl group and a propylidene group. This compound is known for its applications in various fields, including organic synthesis and material science .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methanamine, N-(1-phenylpropylidene)-, (Z)- typically involves the condensation reaction between an amine and an aldehyde or ketone. One common method is the reaction of benzylamine with 1-phenylpropan-1-one under acidic or basic conditions to form the imine product. The reaction is usually carried out in a solvent such as ethanol or methanol, and the reaction mixture is refluxed for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production of Methanamine, N-(1-phenylpropylidene)-, (Z)- follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts, such as Lewis acids, can also enhance the reaction rate and selectivity .
化学反应分析
Isomerization Reactions
The compound exhibits stereochemical lability, with studies on related aldimines showing:
-
E/Z Isomerization : Thermodynamic stabilization of the E-isomer (ΔG* ≈ 3.3 kcal/mol) .
-
Kinetic vs. Thermodynamic Control : Z-isomers dominate under kinetic conditions, while E-isomers form preferentially at equilibrium .
Reduction Reactions
N-(1-Phenylpropylidene)methanamine undergoes reduction to secondary amines. For example:
-
Catalytic Hydrogenation : Using catalysts like mercury-aluminium amalgam or LiAlH₄ yields N-methylamphetamine analogs .
-
Stereochemical Outcome : Non-stereospecific reductions produce racemic mixtures unless chiral catalysts are employed .
Coordination Chemistry
The compound acts as a ligand in metal complexes, forming stable structures with transition metals:
Notable Application : These complexes show potential in catalysis and materials science .
Functionalization Reactions
Derivatization reactions expand its utility:
-
Acetylation : Reaction with acetic anhydride introduces acetyl groups (δ 1.70 ppm in ¹H NMR for CH₃) .
-
Hydrazide Formation : Condensation with thiocarbohydrazide yields hydrazones with enhanced antioxidant activity (1.35× ascorbic acid) .
Thermodynamic and Kinetic Studies
科学研究应用
N-(1-Phenylpropylidene)methanamine, a compound of significant interest in various scientific fields, has applications primarily in medicinal chemistry, coordination chemistry, and materials science. This article explores its applications through comprehensive data and case studies.
Analgesic Properties
This compound and its derivatives have been explored for their analgesic properties. Research indicates that certain analogs exhibit activity as opioid receptor modulators, which are crucial for pain management. The structure-activity relationship (SAR) studies have shown that modifications to the phenyl group can enhance binding affinity to mu and delta opioid receptors, leading to promising candidates for pain relief therapies .
Antimicrobial Activity
Schiff bases, including this compound, have demonstrated antimicrobial properties against various pathogens. Studies have reported that these compounds exhibit activity against bacteria such as Staphylococcus aureus and fungi like Candida albicans. The mechanism is believed to involve the disruption of microbial cell membranes .
Anticancer Potential
Recent studies have indicated that some Schiff bases can inhibit cancer cell proliferation. For instance, derivatives of this compound have shown cytotoxic effects on cancer cell lines, suggesting potential applications in cancer therapeutics .
Metal Complex Formation
This compound has been used to synthesize metal complexes with transition metals such as Co(II), Ni(II), Cu(II), and Zn(II). These complexes often exhibit unique properties, including enhanced stability and varied reactivity profiles. The synthesis typically involves refluxing the ligand with metal salts in a suitable solvent, resulting in the formation of coordination compounds that can be characterized by techniques such as IR spectroscopy and magnetic susceptibility measurements .
Catalysis
The metal complexes derived from this compound serve as catalysts in various organic reactions. They have shown effectiveness in facilitating reactions such as oxidation and reduction processes due to their ability to stabilize transition states .
Polymer Chemistry
This compound has been utilized in the development of polymeric materials. Its ability to form cross-linked structures through imine linkages enables the creation of robust materials with tailored properties for applications in coatings and adhesives.
Sensor Technology
The Schiff base's properties make it suitable for use in potentiometric sensors. These sensors can selectively bind metal ions, making them valuable for environmental monitoring and analytical chemistry .
Case Study 1: Antimicrobial Activity
A study assessed the antimicrobial efficacy of various Schiff bases derived from this compound against common pathogens. Results indicated significant inhibition zones against Escherichia coli and Bacillus subtilis, highlighting the potential application of these compounds in developing new antimicrobial agents .
Case Study 2: Metal Complexes
Research involving the synthesis of copper complexes with this compound demonstrated enhanced catalytic activity in oxidation reactions compared to free ligands. The study utilized various characterization techniques to confirm complex formation and evaluate catalytic efficiency .
作用机制
The mechanism of action of Methanamine, N-(1-phenylpropylidene)-, (Z)- involves its interaction with specific molecular targets, such as enzymes or receptors. The imine group can form reversible covalent bonds with nucleophilic sites on proteins, affecting their function. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects .
相似化合物的比较
Similar Compounds
- Benzenemethanamine, N-(phenylmethylene)-
- N-Benzylidenebenzylamine
- Benzaldehyde N-benzylimine
Uniqueness
Methanamine, N-(1-phenylpropylidene)-, (Z)- is unique due to its specific structural features, such as the presence of a propylidene group and its (Z)-configuration. These characteristics influence its reactivity and interactions with other molecules, distinguishing it from similar compounds .
属性
CAS 编号 |
38280-65-8 |
|---|---|
分子式 |
C10H13N |
分子量 |
147.22 g/mol |
IUPAC 名称 |
N-methyl-1-phenylpropan-1-imine |
InChI |
InChI=1S/C10H13N/c1-3-10(11-2)9-7-5-4-6-8-9/h4-8H,3H2,1-2H3 |
InChI 键 |
CXFYJBBNOVSOAD-UHFFFAOYSA-N |
规范 SMILES |
CCC(=NC)C1=CC=CC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















